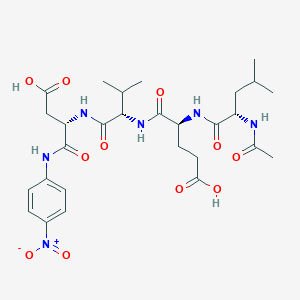![molecular formula C26H25N5O B15137141 N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)
N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of tumors . The compound’s unique structure, which includes a pyrrolidine ring, an indene moiety, and a pyrrolo[2,3-b]pyridine scaffold, contributes to its biological activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the construction of the indene moiety, and the assembly of the pyrrolo[2,3-b]pyridine scaffold. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various coupling reagents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols .
科学的研究の応用
N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential as an FGFR inhibitor, which can be used to investigate the role of FGFR signaling in cell proliferation and differentiation.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of cancers that involve abnormal FGFR signaling.
作用機序
The mechanism of action of N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the FGFR signaling pathway. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine scaffold and have similar biological activities as FGFR inhibitors.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Pyrrolidine derivatives: Pyrrolidine-containing compounds are known for their versatility in drug discovery and their ability to interact with various biological targets.
Uniqueness
N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, indene moiety, and pyrrolo[2,3-b]pyridine scaffold. This unique structure contributes to its potent FGFR inhibitory activity and its potential as a therapeutic agent for cancer treatment .
特性
分子式 |
C26H25N5O |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C26H25N5O/c32-26(18-7-8-22(29-16-18)20-9-11-27-25-21(20)10-12-28-25)30-24-19-6-2-1-5-17(19)15-23(24)31-13-3-4-14-31/h1-2,5-12,16,23-24H,3-4,13-15H2,(H,27,28)(H,30,32)/t23-,24-/m1/s1 |
InChIキー |
YXSWSKFLTNJZEO-DNQXCXABSA-N |
異性体SMILES |
C1CCN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5 |
正規SMILES |
C1CCN(C1)C2CC3=CC=CC=C3C2NC(=O)C4=CN=C(C=C4)C5=C6C=CNC6=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
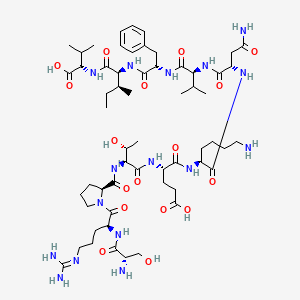
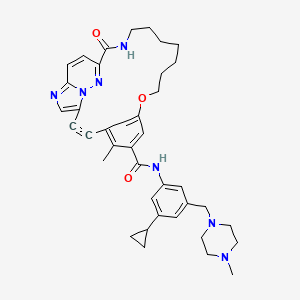
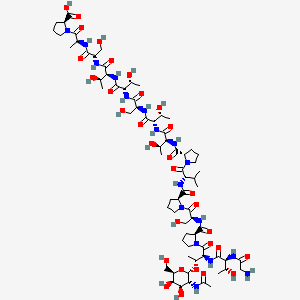
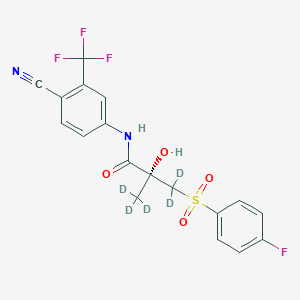
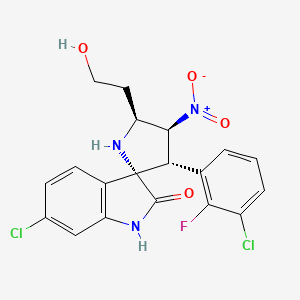
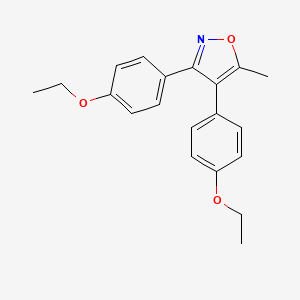
![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
